6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 2-ethyl-8-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Pharmaceutical Research: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Medicinal Chemistry: Researchers use it to design and develop new therapeutic agents targeting specific diseases.
Industrial Applications: It can be used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
- 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBBVMQMPYRALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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